(+)-Epibatidine dihydrochloride is a natural alkaloid first isolated from the skin extracts of the Ecuadorian poison frog Epipedobates tricolor. [ [], [] ] It is classified as a nicotinic acetylcholine receptor (nAChR) agonist, displaying high affinity and selectivity for the α4β2 subtype. [ [], [] ] Due to its potent analgesic properties, (+)-Epibatidine dihydrochloride has garnered significant interest as a research tool for investigating pain pathways and exploring potential therapeutic targets for pain management. [ [] ]
Several synthetic routes have been developed for (+)-Epibatidine dihydrochloride, with most approaches focusing on the construction of the 7-azabicyclo[2.2.1]heptane core. One notable chemoenzymatic formal synthesis utilizes the enzymatic cis-dihydroxylation of bromobenzene by the microorganism Pseudomonas putida UV4 to generate a cis-dihydrocatechol intermediate, which is then elaborated to (-)-epibatidine over eleven steps with complete stereocontrol. [ [] ] Another approach involves a palladium-catalyzed disproportionation reaction to access the (+)-enantiomer of a key intermediate used in previous epibatidine syntheses. [ [] ]
As a secondary amine, (+)-Epibatidine dihydrochloride readily undergoes alkylation and acylation reactions at the nitrogen atom. [ [] ] Additionally, the chlorine atom on the pyridine ring can participate in nucleophilic aromatic substitution reactions, providing opportunities for structural modifications and the development of novel analogs with altered pharmacological properties. [ [] ]
(+)-Epibatidine dihydrochloride exerts its effects by acting as a potent agonist at nAChRs, primarily targeting the α4β2 subtype found abundantly in the central nervous system. [ [], [] ] By binding to these receptors, it mimics the action of acetylcholine, leading to the opening of ion channels and subsequent neuronal depolarization. This activation of α4β2 nAChRs is believed to underlie its analgesic effects, potentially through modulation of pain signaling pathways in the brain and spinal cord. [ [] ]
(+)-Epibatidine dihydrochloride is a white, crystalline powder with a molecular weight of 272.57 g/mol. [ [] ] It is highly soluble in water and polar organic solvents like methanol and dimethyl sulfoxide. [ [] ] The compound exhibits a pKa of 9.67, reflecting the basicity of the secondary amine. [ [] ]
(+)-Epibatidine dihydrochloride has emerged as a valuable pharmacological tool for investigating the role of nAChRs in various physiological processes, particularly pain perception and modulation. [ [] ]
Pain Research: Due to its potent analgesic properties, (+)-Epibatidine dihydrochloride has been extensively used in preclinical studies to elucidate the involvement of α4β2 nAChRs in different pain models, including thermal, mechanical, and inflammatory pain. [ [], [] ] These studies have provided valuable insights into the complex mechanisms underlying pain signaling and identified α4β2 nAChRs as potential targets for novel analgesic drug development.
nAChR Subtype Selectivity: The high selectivity of (+)-Epibatidine dihydrochloride for the α4β2 nAChR subtype makes it an invaluable tool for dissecting the specific contributions of this receptor subtype to neuronal function and behavior. [ [] ] This selectivity has been exploited in studies investigating the role of α4β2 nAChRs in nicotine addiction, cognitive function, and neuroprotection.
Receptor Structure-Function Studies: The availability of (+)-Epibatidine dihydrochloride as a high-affinity, selective ligand has greatly facilitated research on the structure and function of nAChRs. [ [] ] It has been instrumental in the development of radioligand binding assays and in elucidating the molecular determinants of ligand binding and receptor activation.
Development of Novel Analgesics: While (+)-Epibatidine dihydrochloride itself is considered too toxic for clinical use due to its narrow therapeutic window, its discovery has spurred significant efforts to develop safer and more selective α4β2 nAChR agonists as potential analgesics. [ [] ] This has led to the identification of several promising drug candidates with improved safety profiles.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4